
5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)-2-thioxoimidazolidin-4-one , also known by its IUPAC name 5-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-hydroxybenzoic acid , is a chemical compound with the molecular formula C₁₃H₁₃N₃O₃ . It falls within the class of pyrimidine derivatives and exhibits interesting biological properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate precursors. For instance, one reported method includes the microwave-assisted synthesis of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate from (S)-N-α-benzoyl-l-arginine ethyl . Further studies may explore alternative synthetic routes and optimization strategies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical compound 5-(((4,6-Dimethylpyrimidin-2-yl)amino)methylene)-2-thioxoimidazolidin-4-one is involved in various synthetic pathways for creating novel compounds with potential herbicidal, antimicrobial, and other biological activities. Its synthesis involves complex reactions leading to the formation of structures characterized by specific crystal systems, molecular geometries, and intermolecular interactions. These compounds exhibit significant inhibitory activities against certain plant species, indicating their potential as herbicidal agents (Liang Fu-b, 2014).
Potential Biological Activities
Research on derivatives of this compound has shown a range of biological activities, from antimicrobial to anticancer potentials. The synthesis of related compounds has led to the discovery of molecules with promising inhibitory effects on cyclooxygenase enzymes, highlighting their potential as anti-inflammatory and analgesic agents. These compounds have been tested for their selective inhibition properties and have shown high indices of COX-2 selectivity, suggesting their relevance in medical research for developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial and Anticancer Evaluation
Further studies on thiazolidinone and azetidinone derivatives containing the chemical structure of interest have demonstrated notable antioxidant and antimicrobial activities. These compounds have been synthesized and evaluated, showing promising results against various bacterial and fungal strains. The research indicates the potential of these compounds in developing new antimicrobial agents, contributing to the fight against infectious diseases (A. R. Saundane, Manjunatha Yarlakatti, Prabhaker Walmik, Vijaykumar KATKARf, 2012).
Chemical Modification for Heavy Metal Detection
The compound and its derivatives have also been investigated for their applications in detecting heavy metal ions. Through computational studies and electrochemical experiments, derivatives have been synthesized and tested on chemically modified electrodes for heavy metal ion recognition. These studies reveal the potential use of these compounds in environmental monitoring and pollution control, highlighting their versatility beyond biological applications (A. Stefaniu, Maria-Daniela Pop, G. Arnold, L. Bîrzan, Pintilie Lucia, E. Diacu, E. Ungureanu, 2018).
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of biological activities . They are key molecules in living organisms, including DNA, RNA, and numerous natural products such as antibiotics, vitamins, and liposaccharides .
Mode of Action
It is understood that 2-amino-4,6-dimethylpyrimidine can be deprotonated quite easily because the conjugated base is stabilized by resonance and can act as a nucleophile attacking aldehyde carbon . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrimidine analogs, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Pyrimidine analogs have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer effects . This suggests that the compound could potentially have similar effects.
Propiedades
IUPAC Name |
4-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-5-hydroxy-1,3-dihydroimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-5-3-6(2)13-9(12-5)11-4-7-8(16)15-10(17)14-7/h3-4,16H,1-2H3,(H2,14,15,17)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZSGRGDXFMDLJ-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=CC2=C(NC(=S)N2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/C2=C(NC(=S)N2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2754696.png)
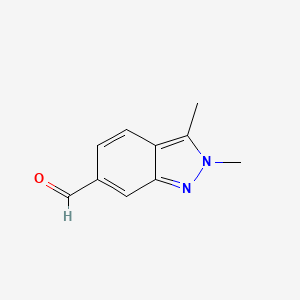
![1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine](/img/structure/B2754700.png)
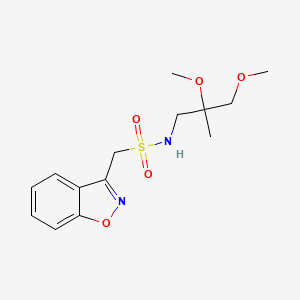
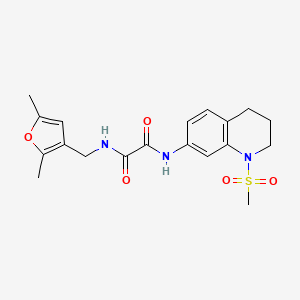
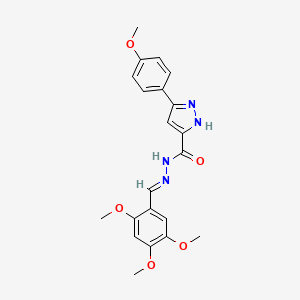
![N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2754708.png)
![5-Bromo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2754710.png)

![N-(5-methylisoxazol-3-yl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2754713.png)
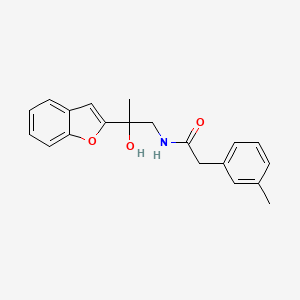
![(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(4-phenylphenyl)methanone](/img/structure/B2754716.png)
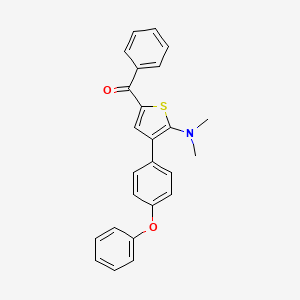
![N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide](/img/structure/B2754719.png)
